molecular formula C12H12ClN3O4S B7576425 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

Cat. No. B7576425
M. Wt: 329.76 g/mol
InChI Key: UBXFFXIPUOILNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been widely used as a research tool to study the role of AMPK in different cellular processes.

Mechanism of Action

2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid activates AMPK by binding to the γ subunit of the AMPK complex. This leads to conformational changes in the α and β subunits, resulting in the activation of the kinase activity of the α subunit. AMPK activation by 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid leads to the phosphorylation of downstream targets involved in various cellular processes.
Biochemical and Physiological Effects:
2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to induce glucose uptake in skeletal muscle cells, inhibit mTOR signaling and induce autophagy in cancer cells, and have anti-inflammatory effects by inhibiting the NF-κB pathway. 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has also been shown to increase fatty acid oxidation and decrease lipogenesis in liver cells.

Advantages and Limitations for Lab Experiments

2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has several advantages as a research tool. It is a potent and selective activator of AMPK and has been widely used to study the role of AMPK in different cellular processes. 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has also been shown to have anti-inflammatory effects and has potential therapeutic applications. However, 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has some limitations as a research tool. It has been shown to have off-target effects and can activate other kinases besides AMPK. In addition, the long-term effects of 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid on cellular processes are not well understood.

Future Directions

There are several future directions for research on 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid. One direction is to investigate the potential therapeutic applications of 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid. It has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases. Another direction is to investigate the long-term effects of 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid on cellular processes. The off-target effects of 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid and its potential effects on other cellular processes need to be further studied. Finally, the development of more potent and selective activators of AMPK may provide new research tools for studying the role of AMPK in different cellular processes.

Synthesis Methods

The synthesis of 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves several steps starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 4-amino-1H-pyrazole to obtain 4-(2-chloro-4-methylphenylsulfonyl)pyrazole. This intermediate is then reacted with sodium hydride and ethyl 2-bromoacetate to obtain the final product, 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid.

Scientific Research Applications

2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been extensively used as a research tool to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner and induce glucose uptake in skeletal muscle cells. 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has also been shown to inhibit mTOR signaling and induce autophagy in cancer cells. In addition, 2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.

properties

IUPAC Name

2-[4-[(2-chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-8-2-3-11(10(13)4-8)21(19,20)15-9-5-14-16(6-9)7-12(17)18/h2-6,15H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXFFXIPUOILNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

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